molecular formula C11H8F2N4O B15235883 1,3-Bis(6-fluoropyridin-3-YL)urea

1,3-Bis(6-fluoropyridin-3-YL)urea

Cat. No.: B15235883
M. Wt: 250.20 g/mol
InChI Key: SOZVDMBMRXDGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(6-fluoropyridin-3-YL)urea is a diaryl urea derivative featuring two 6-fluoropyridin-3-yl groups symmetrically attached to a urea core. Diaryl ureas are widely studied for their roles as kinase inhibitors, protein-binding agents, or intermediates in medicinal chemistry due to their ability to form stable interactions with biomolecules.

Properties

Molecular Formula

C11H8F2N4O

Molecular Weight

250.20 g/mol

IUPAC Name

1,3-bis(6-fluoropyridin-3-yl)urea

InChI

InChI=1S/C11H8F2N4O/c12-9-3-1-7(5-14-9)16-11(18)17-8-2-4-10(13)15-6-8/h1-6H,(H2,16,17,18)

InChI Key

SOZVDMBMRXDGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=O)NC2=CN=C(C=C2)F)F

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 1,3-Bis(6-fluoropyridin-3-YL)urea and related diaryl ureas:

Compound Name Substituents Key Functional Groups Notable Properties
1,3-Bis(6-fluoropyridin-3-YL)urea 6-fluoro-pyridin-3-yl Fluorine, urea High electronegativity, potential H-bonding
BPU 3,5-bis(trifluoromethyl)phenyl Trifluoromethyl, urea Strong hydrophobicity, robust protein binding
1-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylurea (6a) 4,6-dimethyl-pyrazolopyridinyl, phenyl Pyrazolopyridine, urea High thermal stability (m.p. 250–252°C)
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea 5-bromo-3-methylpyridin-2-yl Bromine, methyl Bromine enables further functionalization
  • Fluorine vs. Trifluoromethyl : The fluorine in the target compound is less sterically demanding than BPU’s trifluoromethyl groups, which may reduce hydrophobic interactions but improve solubility. BPU’s trifluoromethyl substituents enhance binding to hydrophobic pockets in proteins (e.g., 2ZID and 3AIC) via π-π stacking and hydrophobic interactions .
  • Heterocyclic Systems : Compound 6a incorporates a pyrazolopyridine ring, which may confer rigidity and improve binding to planar enzymatic active sites. Its IR spectrum confirms NH and C=O stretching (3321–3123 cm⁻¹ and 1690 cm⁻¹, respectively), critical for intermolecular interactions .
  • Bromine vs. Fluorine : The brominated analog (CAS 1263208-76-9) is tailored for nucleophilic substitution reactions, whereas the fluorine in the target compound may optimize electronic effects without participating in further reactivity.

Biological Activity

1,3-Bis(6-fluoropyridin-3-YL)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H8F2N4O
  • Molecular Weight : 250.20 g/mol
  • IUPAC Name : 1,3-bis(6-fluoropyridin-3-yl)urea
  • Canonical SMILES : C1=CC(=NC=C1NC(=O)NC2=CN=C(C=C2)F)F

The biological activity of 1,3-Bis(6-fluoropyridin-3-YL)urea is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms on the pyridine rings enhance binding affinity to various enzymes and receptors, which may lead to significant biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It interacts with certain receptors, potentially altering their signaling mechanisms.

Antimicrobial Properties

Research indicates that 1,3-Bis(6-fluoropyridin-3-YL)urea exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism appears to involve the modulation of cell cycle progression and apoptosis-related proteins.

Study 1: Antimicrobial Efficacy

A study conducted by Gupta et al. assessed the antimicrobial efficacy of various derivatives of urea, including 1,3-Bis(6-fluoropyridin-3-YL)urea. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and B. subtilis .

Study 2: Anticancer Mechanism

In a study published in MDPI, researchers investigated the anticancer effects of 1,3-Bis(6-fluoropyridin-3-YL)urea on MCF-7 cells. The compound was found to decrease cell viability significantly and induce apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
1,3-Bis(6-fluoropyridin-3-YL)ureaYesYesEnzyme inhibition, receptor modulation
1,3-Bis(4-fluoropyridin-3-YL)ureaModerateModerateSimilar mechanisms but less efficacy
1,3-Bis(2-fluoropyridin-3-YL)ureaLowLowDifferent binding affinities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.